4-ヨードベンズアルデヒド

概要

説明

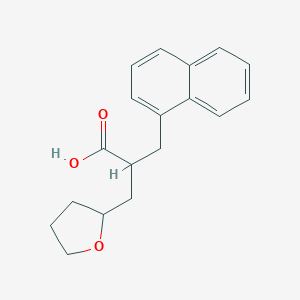

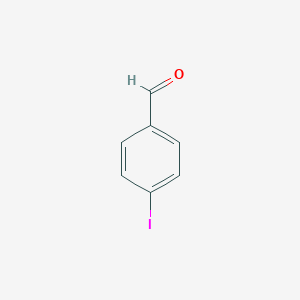

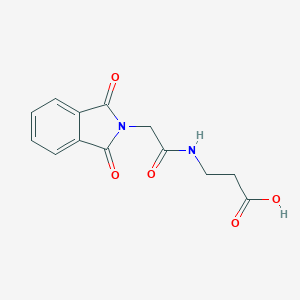

4-Iodobenzaldehyde is a compound that is structurally related to benzaldehyde with an iodine atom substituted at the para position of the aromatic ring. While the provided papers do not directly discuss 4-iodobenzaldehyde, they do provide insights into the properties and reactions of structurally similar compounds, such as 4-fluorobenzaldehyde, 4-hydroxybenzaldehyde, and 4-aminobenzaldehyde. These studies can give us an indirect understanding of the behavior and characteristics of 4-iodobenzaldehyde by analogy.

Synthesis Analysis

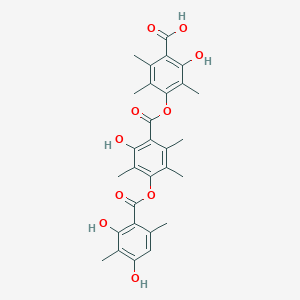

The synthesis of related benzaldehyde derivatives often involves the functionalization of the aromatic ring or the formyl group. For example, oligo-4-hydroxybenzaldehyde was synthesized through oxidative polycondensation using hydrogen peroxide in an alkaline medium . Similarly, 4-aminobenzaldehyde was synthesized through nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines . These methods suggest potential pathways for the synthesis of 4-iodobenzaldehyde, such as halogen exchange reactions or direct iodination of the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, the structure of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde was confirmed by various spectroscopic techniques and X-ray diffraction . The presence of hydrogen bonding in 4-fluorobenzaldehyde was studied using ab initio calculations and spectroscopic data . These techniques could be applied to 4-iodobenzaldehyde to determine its molecular geometry and the influence of the iodine atom on its bonding characteristics.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions, often as precursors to more complex molecules. The papers describe the formation of hydrazones from reactions of substituted benzaldehydes with hydrazides , and the use of benzaldehyde derivatives in the synthesis of covalent organic frameworks . The reactivity of 4-iodobenzaldehyde would likely be influenced by the presence of the iodine atom, which could undergo further substitution reactions or facilitate electrophilic aromatic substitution due to its electron-withdrawing nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite diverse. For example, oligo-4-hydroxybenzaldehyde exhibits thermal stability, as shown by thermogravimetric analyses . The chromatographic behavior of chlorinated 4-hydroxybenzaldehydes was studied to understand their retention behavior, which is influenced by the position and number of substituents on the aromatic ring . These findings suggest that 4-iodobenzaldehyde would have distinct physical and chemical properties, such as melting point, boiling point, and solubility, which could be determined experimentally.

科学的研究の応用

4-[2-(トリメチルシリル)エチニル]ベンズアルデヒドの合成

4-ヨードベンズアルデヒドは、4-[2-(トリメチルシリル)エチニル]ベンズアルデヒドの合成に使用されます . この化合物は、特に様々な芳香族化合物の調製において、有機合成における有用な中間体です。

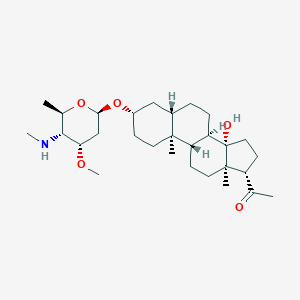

5,15-ジメシチル-10-(3-[2-(トリメチルシリル)エチニル]フェニル}-20-(4-ヨードフェニル)ポルフィリンの調製

この化合物は、生物学的システムにおいて重要な役割を果たすヘテロ環式化合物の一種であるポルフィリンの一種です。 ポルフィリンは、癌治療のための光線力学療法や分析化学におけるセンサーなど、様々な用途に使用されています .

5,15-ジメシチル-10-[3,5-ビス{2-[4-(N,N′-ジフルオロボリル-1,9-ジメチルジピリン-5-イル)-フェニル]エチニル}フェニル]-20-(4-ヨードフェニル)ポルフィリンの合成

これは、4-ヨードベンズアルデヒドを使用して合成された別のポルフィリン誘導体です。 ジフルオロボリル基とヨードフェニル基の存在により、この化合物は材料科学および光起電力用途において潜在的に有用です .

他の芳香族化合物の調製

4-ヨードベンズアルデヒドのヨウ素原子は、様々なタイプの芳香族化合物の良好な出発物質となっています。 ヨウ素は、求核置換反応によって他の基と容易に置換することができ、幅広い芳香族化合物の合成を可能にします .

鈴木カップリング反応における使用

4-ヨードベンズアルデヒドは、パラジウム触媒クロスカップリング反応の一種である鈴木カップリング反応に使用できます。 この反応は、有機合成において炭素-炭素結合の形成に広く用いられています .

薗頭カップリング反応における使用

鈴木カップリング反応における使用と同様に、4-ヨードベンズアルデヒドは薗頭カップリング反応にも使用できます。 この反応は、アリールハライドと末端アルキンとの間で炭素-炭素結合を形成するために使用されます .

作用機序

Target of Action

4-Iodobenzaldehyde is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it interacts with various other compounds to form complex structures .

Mode of Action

The compound is known to participate in the Suzuki–Miyaura coupling reaction, a type of palladium-catalyzed cross coupling reaction, to produce Metal–Organic Framework catalyst . This reaction is used to form carbon-carbon bonds between two aryl groups.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction that 4-Iodobenzaldehyde participates in is a key step in many synthetic pathways. This reaction is used in the synthesis of various biologically active compounds and materials .

Pharmacokinetics

Its solubility and stability under various conditions are important for its use in reactions .

Result of Action

The primary result of 4-Iodobenzaldehyde’s action is the formation of new compounds through the Suzuki–Miyaura coupling reaction . For example, it has been used in the preparation of benzaldimine monolayers .

Action Environment

The efficacy and stability of 4-Iodobenzaldehyde can be influenced by environmental factors such as temperature, light, and air . It is typically stored at 2-8°C and is sensitive to air and light . These factors need to be carefully controlled to ensure the effectiveness of the compound in reactions.

Safety and Hazards

4-Iodobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

特性

IUPAC Name |

4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBHDXUIJSHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164827 | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15164-44-0 | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015164440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15164-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural information for 4-Iodobenzaldehyde?

A1: 4-Iodobenzaldehyde has the molecular formula C7H5IO and a molecular weight of 232.01 g/mol. While the provided abstracts don't delve into specific spectroscopic data, its structure can be confirmed through techniques like FTIR, 1H NMR, and 13C NMR [].

Q2: How is 4-Iodobenzaldehyde used in the synthesis of heterocyclic compounds?

A2: 4-Iodobenzaldehyde serves as a crucial starting material for synthesizing oxazol-5(4H)-ones and 1,2,4-triazin-6(5H)-ones. Condensation reactions with appropriate 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids yield oxazol-5(4H)-ones. These then react with phenylhydrazine to form the corresponding 1,2,4-triazin-6(5H)-ones [].

Q3: Can 4-Iodobenzaldehyde be used in porphyrin synthesis?

A3: Yes, 4-Iodobenzaldehyde is a key component in synthesizing meso-tetraarylazuliporphyrins. Reacting it with azulene and pyrrole in the presence of boron trifluoride etherate yields these porphyrins. This reaction also produces meso-tetraarylporphyrins and carbaporphyrin byproducts [].

Q4: How does the iodine atom in 4-Iodobenzaldehyde influence the properties of its derivatives?

A4: The iodine atom plays a crucial role in the photophysical properties of 4-Iodobenzaldehyde derivatives. For example, in a series of meso-substituted porphyrins, the iodine-substituted derivative exhibited the strongest luminescence quenching compared to its bromo, chloro, and hydrogen analogs. This quenching effect is attributed to the heavy atom effect of iodine [].

Q5: Are there efficient methods for preparing 4-Iodobenzaldehyde?

A5: Yes, 4-Iodobenzaldehyde can be synthesized from 4-iodotoluene through a novel route []. While the specific steps aren't detailed in the abstract, this highlights the ongoing development of efficient synthetic strategies.

Q6: Can 4-Iodobenzaldehyde participate in metal-catalyzed reactions?

A6: Absolutely. 4-Iodobenzaldehyde readily undergoes palladium-catalyzed coupling reactions. One study utilized this reactivity to transform (Z,Z)-2-(4-cyanobenzylidene)-7-(4-iodobenzylidene)cycloheptan-1-one with K[11CN], ultimately leading to the radiolabeled bisnitrile [].

Q7: Does 4-Iodobenzaldehyde contribute to supramolecular structures through halogen bonding?

A7: While not directly addressed in the provided abstracts, the presence of iodine in 4-Iodobenzaldehyde hints at its potential for halogen bonding. Crystallographic studies of its derivatives, like 4,4′-diiodobenzalazine, confirm the role of halogen-halogen interactions in their packing arrangements [].

Q8: How does 4-Iodobenzaldehyde contribute to the synthesis of polymers?

A8: 4-Iodobenzaldehyde is a precursor to bi-functional monomers used in synthesizing thermally stable Schiff base polymers. Reacting it with 4,4''-thiodiphenol yields 4,4''-[thiobis(4,1-phenyleneoxy)]dibenzaldehyde, a crucial component in these polymers [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)